4,6-Dichloro-1-indanone
Overview
Description
4,6-Dichloro-1-indanone is an organic compound with the empirical formula C9H6Cl2O . It has a molecular weight of 201.05 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is Clc1cc (Cl)c2CCC (=O)c2c1 . The InChI is 1S/C9H6Cl2O/c10-5-3-7-6 (8 (11)4-5)1-2-9 (7)12/h3-4H,1-2H2 . The InChI key is BIGNWTAXBIQGAZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 118-123 °C . The compound has a molecular weight of 201.05 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research demonstrates various methods for synthesizing indanone derivatives, including 4,6-Dichloro-1-indanone. For instance, Luo Xu-qiang (2010) discusses synthesizing 6-chloro-1-indanone using a series of reactions starting from 4-chlorobenzyl chloride and diethyl malonate (Luo Xu-qiang, 2010).
Structural and Dynamic Features : Research by Dreier et al. (2001) delves into the dynamic and structural aspects of indanone derivatives, revealing insights into their molecular structures and behaviors (Dreier et al., 2001).
Energetic Characterization : A study by Ana L. R. Silva, Ana C. Lima, and M. D. Ribeiro da Silva (2018) focuses on the energetic aspects of indanone derivatives, providing valuable data on their enthalpies of combustion and sublimation (Silva, Lima, & da Silva, 2018).
Biological Activities
Biological Applications : Indanone, including this compound, is noted for its wide range of biological activities. For example, Patil et al. (2017) highlight the diverse therapeutic applications of indanone derivatives in areas such as antimicrobial and anticancer activities (Patil, Patil, & Patil, 2017).
Histone Demethylase Inhibition : Tripartin, a dichlorinated indanone, was identified as a specific inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells, as reported by Kim et al. (2013). This illustrates the potential of indanone derivatives in epigenetic research (Kim et al., 2013).
Safety and Hazards
4,6-Dichloro-1-indanone is harmful if swallowed and causes serious eye irritation . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that 1-indanones, a class of compounds to which 4,6-dichloro-1-indanone belongs, can undergo various chemical reactions . For instance, a rhodium-catalyzed direct insertion of ethylene into relatively unstrained C–C bonds in 1-indanones has been reported .
Biochemical Pathways
1-indanones are known to be involved in the synthesis of various biologically active compounds . For example, 4,7-dimethoxy-1-indanones were used in the key step of the synthesis of kinamycin derivatives, which exhibited strong cytotoxic and anticancer activity .
Pharmacokinetics
Its molecular weight of 20105 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Safety data sheets indicate that it may be harmful if swallowed and can cause serious eye irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the compound should be handled and stored in a suitable environment to maintain its stability .
properties
IUPAC Name |
4,6-dichloro-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNWTAXBIQGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480438 | |
Record name | 4,6-Dichloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52397-81-6 | |
Record name | 4,6-Dichloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.